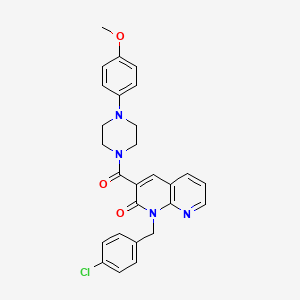
1-(4-chlorobenzyl)-3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorobenzyl)-3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one is a chemical compound with potential anti-tubercular activity. It was designed and synthesized as part of efforts to discover new drugs for tuberculosis (TB) therapy .
Synthesis Analysis
The compound was synthesized using a series of chemical reactions. Unfortunately, the specific synthetic route is not provided in the available information .
Molecular Structure Analysis
The molecular formula of this compound is C~26~H~28~ClN~3~O~4~S . It contains a naphthyridine core with a substituted benzamide group and a piperazine moiety. The chlorine atom is attached to the benzyl group. The methoxyphenyl substituent enhances its pharmacological properties.
Aplicaciones Científicas De Investigación
Antimicrobial Activities
Research on triazole derivatives, including compounds synthesized from reactions involving ester ethoxycarbonylhydrazones with primary amines, has shown that these compounds exhibit antimicrobial activities against various microorganisms. The studies suggest that modifications in the chemical structure can lead to compounds with good to moderate antimicrobial properties (Bektaş et al., 2010).
Fluorescent Ligands for Receptor Visualization
A series of long-chain 1-(2-methoxyphenyl)piperazine derivatives containing an environment-sensitive fluorescent moiety were synthesized for potential use in visualizing 5-HT1A receptors overexpressed in cells. This application demonstrates the compound's relevance in research related to receptor localization and function, providing a tool for fluorescent microscopy (Lacivita et al., 2009).
Non-nucleoside HIV-1 Reverse Transcriptase Inhibitors
Derivatives of the compound structure have been explored for their inhibitory activity against HIV-1 reverse transcriptase. This research signifies the compound's potential in the development of new therapeutic agents against HIV, underscoring its importance in medicinal chemistry and drug discovery processes (Romero et al., 1994).
5-HT7 Receptor Antagonists
Compounds synthesized as derivatives, such as benzene sulfonamides and naphthyl sulfonamides, have been evaluated as 5-HT7 receptor antagonists. These findings contribute to understanding the compound's role in modulating serotonin receptors, which is crucial for developing treatments for psychiatric disorders (Yoon et al., 2008).
Fluorescent Logic Gates
The synthesis of compounds incorporating a piperazine receptor and an aryl group as fluorescent logic gates highlights their application in the development of molecular tools. These compounds can be reconfigured between different logic operations by altering solvent polarity, providing valuable insights into cellular microenvironments (Gauci & Magri, 2022).
Anti-proliferative Properties and DNA Binding
Research on benzochromene derivatives, including their synthesis and evaluation of cytotoxic activities against cancer cells, indicates the potential of similar compounds in cancer therapy. These studies emphasize the compounds' ability to induce apoptosis and interact with DNA, offering a pathway to novel chemotherapeutic agents (Ahagh et al., 2019).
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1,8-naphthyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN4O3/c1-35-23-10-8-22(9-11-23)30-13-15-31(16-14-30)26(33)24-17-20-3-2-12-29-25(20)32(27(24)34)18-19-4-6-21(28)7-5-19/h2-12,17H,13-16,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKGKMGWZFYOBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(N=CC=C4)N(C3=O)CC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2784849.png)
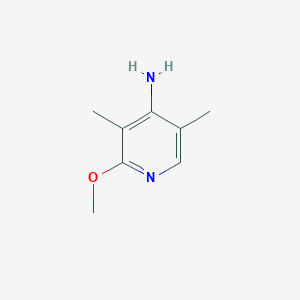
![N-ethyl-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2784851.png)
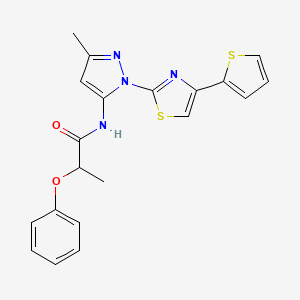
![N-cyclohexyl-2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-N-methylacetamide](/img/structure/B2784857.png)
![3-[(2-chloro-6-fluorobenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole](/img/structure/B2784858.png)
![6-(3-methoxypropyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2784859.png)
![1'-(2-ethoxyacetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2784861.png)
![N-(2-ethylphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2784862.png)
![6-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2784864.png)
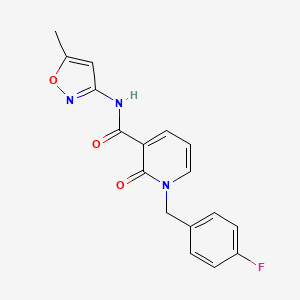
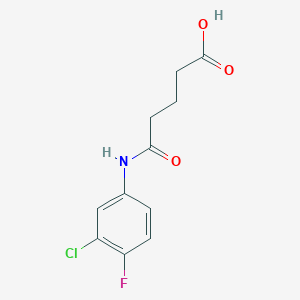
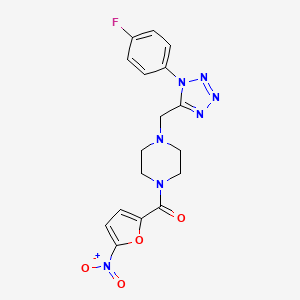
![3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(furan-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2784869.png)